molecular formula C16H14N2O2S2 B2945872 N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 899941-57-2

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2945872
CAS No.: 899941-57-2
M. Wt: 330.42
InChI Key: NBQCQZYODULTLB-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide typically involves the coupling of 2-aminobenzothiazole derivatives with phenoxyacetic acid derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide can be compared with other benzothiazole derivatives such as:

This compound stands out due to its unique combination of a methylthio group and a phenoxyacetamide moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-21-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-20-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQCQZYODULTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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